molecular formula C13H18N2O2 B592243 tert-Butyl 3-aminoindoline-1-carboxylate CAS No. 936829-23-1

tert-Butyl 3-aminoindoline-1-carboxylate

Cat. No. B592243
M. Wt: 234.299
InChI Key: ZYMMFTVNDRHTLJ-UHFFFAOYSA-N
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Description

Tert-Butyl 3-aminoindoline-1-carboxylate is an organic compound with the molecular formula C13H18N2O2 . It is used for research purposes.


Molecular Structure Analysis

The molecular weight of tert-Butyl 3-aminoindoline-1-carboxylate is 234.3 . The InChI code is 1S/C13H18N2O2/c1-13(2,3)17-12(16)15-8-10(14)9-6-4-5-7-11(9)15/h4-7,10H,8,14H2,1-3H3 .


Physical And Chemical Properties Analysis

Tert-Butyl 3-aminoindoline-1-carboxylate is a solid, white or light-yellow crystalline substance that is relatively insoluble in water but soluble in organic solvents such as ethanol and DMSO .

Scientific Research Applications

Organic Chemistry - Synthesis of Biologically Active Natural Products

  • Specific Scientific Field : Organic Chemistry
  • Summary of the Application : “tert-Butyl 3-aminoindoline-1-carboxylate” is used as a starting material in the synthesis of biologically active natural products like Indiacen A and Indiacen B . These compounds are significant as a scaffold in the synthesis of biologically active natural products, including those isolated from plants, bacteria, and fungi .
  • Methods of Application or Experimental Procedures : The synthesis starts from commercially available 4-bromo-1H-indole. The Vilsmeier formylation of this compound at the 3-position gives a compound which is converted to an N-Boc derivative. The aldehyde group of this derivative is reduced with NaBH4 in methanol to obtain an alcohol. The alcoholic hydroxy group is protected by treatment with tert-butyl(dimethyl)silyl chloride in methylene chloride in the presence of imidazole. Introduction of a formyl group into the 4-position of this compound is done by using n-BuLi as a base and DMF as an electrophile in anhydrous THF .
  • Summary of the Results or Outcomes : The newly synthesized compounds were characterized by spectral data . The title compound is a potential precursor to biologically active natural products like Indiacen A and Indiacen B .

Synthesis of Dipeptides

  • Specific Scientific Field : Biochemistry
  • Summary of the Application : “tert-Butyl 3-aminoindoline-1-carboxylate” can be used in the synthesis of dipeptides . Dipeptides are a type of peptide consisting of two amino acid residues. They have applications in various fields, including drug development, nutrition, and biochemistry .
  • Methods of Application or Experimental Procedures : The synthesis starts from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs). The resulting protected AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents .
  • Summary of the Results or Outcomes : The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without addition of base, giving the dipeptides in satisfactory yields in 15 min .

Synthesis of Lycogarubin C

  • Specific Scientific Field : Organic Chemistry
  • Summary of the Application : “tert-Butyl 3-aminoindoline-1-carboxylate” can be used in the synthesis of lycogarubin C . Lycogarubin C is a natural product with potential biological activity .
  • Methods of Application or Experimental Procedures : The synthesis starts from (but-3-ynyloxy)(tert-butyl)dimethylsilane as a starting precursor. The synthesis involves several key steps: a hetero-/retro-Diels–Alder reaction, the reduction of 1,2-diazine, Swern oxidation, and also Fischer indole synthesis .
  • Summary of the Results or Outcomes : The newly synthesized lycogarubin C was characterized by spectral data .

Synthesis of Amino Acid Ionic Liquids

  • Specific Scientific Field : Biochemistry
  • Summary of the Application : “tert-Butyl 3-aminoindoline-1-carboxylate” can be used in the synthesis of amino acid ionic liquids (AAILs) . AAILs have multiple reactive groups and are used in organic synthesis .
  • Methods of Application or Experimental Procedures : The synthesis starts from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs). The resulting protected AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents .
  • Summary of the Results or Outcomes : The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without addition of base, giving the dipeptides in satisfactory yields in 15 min .

Synthesis of Lycogarubin C

  • Specific Scientific Field : Organic Chemistry
  • Summary of the Application : “tert-Butyl 3-aminoindoline-1-carboxylate” can be used in the synthesis of lycogarubin C . Lycogarubin C is a natural product with potential biological activity .
  • Methods of Application or Experimental Procedures : The synthesis starts from (but-3-ynyloxy)(tert-butyl)dimethylsilane as a starting precursor. The synthesis involves several key steps: a hetero-/retro-Diels–Alder reaction, the reduction of 1,2-diazine, Swern oxidation, and also Fischer indole synthesis .
  • Summary of the Results or Outcomes : The newly synthesized lycogarubin C was characterized by spectral data .

Safety And Hazards

The safety data sheet for a related compound, tert-Butyl 4-(3-aminobenzyl)piperazine-1-carboxylate, indicates that it is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid dust formation, ensure adequate ventilation, and wear personal protective equipment when handling the compound .

Future Directions

Tert-Butyl 3-aminoindoline-1-carboxylate and related compounds have potential applications in the synthesis of biologically active natural products . For instance, tert-Butyl 4-[(E)-But-1-en-3-yn-1-yl]-3- { [tert-butyl (dimethyl)silyl]oxy}-1H-indole-1-carboxylate is a potential precursor to biologically active natural products like Indiacen A and Indiacen B .

properties

IUPAC Name

tert-butyl 3-amino-2,3-dihydroindole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-13(2,3)17-12(16)15-8-10(14)9-6-4-5-7-11(9)15/h4-7,10H,8,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYMMFTVNDRHTLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C2=CC=CC=C21)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30695761
Record name tert-Butyl 3-amino-2,3-dihydro-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30695761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 3-aminoindoline-1-carboxylate

CAS RN

936829-23-1
Record name tert-Butyl 3-amino-2,3-dihydro-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30695761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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